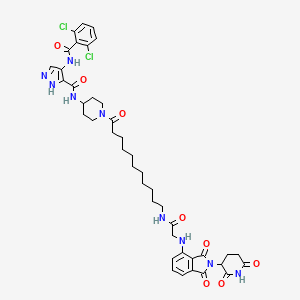

Mmp-9-IN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mmp-9-IN-6 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. This enzyme plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-6 typically involves the use of ligand-based pharmacophore modeling and molecular dynamic simulation approaches. These methods help identify putative inhibitors of MMP-9 by exploring key binding interactions and binding affinity against the enzyme . The synthetic routes often involve the use of aryl sulfonamide anthranilate hydroxamate inhibitors, which facilitate the computer-aided screening of MMP-9 inhibitors .

Industrial Production Methods: the general approach involves high-throughput virtual screening of chemical molecules to explore potential virtual hits and their predicted activity .

Analyse Des Réactions Chimiques

Types of Reactions: Mmp-9-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory activity against MMP-9 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include monoamine oxidase for oxidative deamination, and various reducing agents for the reductive metabolism of intermediate compounds . The reaction conditions typically involve the use of liquid chromatography/tandem mass spectroscopy (LC/MS-MS) for the identification and analysis of metabolites .

Major Products Formed: The major products formed from the reactions involving this compound include alcohol and carboxylate metabolites, which are less potent inhibitors of MMP-9 compared to the parent compound .

Applications De Recherche Scientifique

Mmp-9-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to inhibit the activity of MMP-9, thereby preventing cancer progression and metastasis . In cardiovascular research, it is used to study the role of MMP-9 in atherosclerotic plaque rupture and tissue remodeling after a cardiac event . Additionally, this compound is used in studies related to inflammation, wound healing, and tissue remodeling .

Mécanisme D'action

The mechanism of action of Mmp-9-IN-6 involves its binding to the catalytic domain of MMP-9, thereby inhibiting its proteolytic activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for various physiological and pathological processes. This compound also interacts with specific tissue inhibitors of metalloproteinases (TIMPs), which regulate its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Mmp-9-IN-6 include batimastat, marimastat, and other hydroxamic acid-based inhibitors . These compounds also inhibit the activity of MMP-9 by binding to its catalytic domain.

Uniqueness: this compound is unique due to its high selectivity and potency as an MMP-9 inhibitor. Unlike other inhibitors, this compound exhibits a distinct binding mode and higher affinity for the enzyme, making it a promising candidate for therapeutic applications .

Conclusion

This compound is a potent inhibitor of matrix metalloproteinase-9 with significant applications in scientific research, particularly in the fields of cancer, cardiovascular diseases, and inflammation. Its unique mechanism of action and high selectivity make it a valuable compound for therapeutic development.

Propriétés

Formule moléculaire |

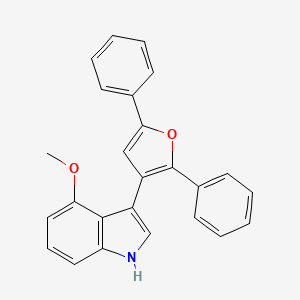

C25H19NO2 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

3-(2,5-diphenylfuran-3-yl)-4-methoxy-1H-indole |

InChI |

InChI=1S/C25H19NO2/c1-27-22-14-8-13-21-24(22)20(16-26-21)19-15-23(17-9-4-2-5-10-17)28-25(19)18-11-6-3-7-12-18/h2-16,26H,1H3 |

Clé InChI |

YEIMVHHFMFOHPQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C1C(=CN2)C3=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)